molecular formula C14H11N3O2S B13596088 N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide

N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide

Cat. No.: B13596088
M. Wt: 285.32 g/mol
InChI Key: RYPOAJUPGYRIIT-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-4-carboxylic acid or its derivatives under specific reaction conditions. Common synthetic pathways include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-19-10-3-2-4-11-12(10)16-14(20-11)17-13(18)9-5-7-15-8-6-9/h2-8H,1H3,(H,16,17,18)

InChI Key

RYPOAJUPGYRIIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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